Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C15H26N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of diethylaminoethylamine with a suitable precursor under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar in structure but with different substituents.
5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains an additional methoxyphenyl group.
Properties
Molecular Formula |
C13H22N4O3 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-[N-[2-(diethylamino)ethyl]-C-ethylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N4O3/c1-4-9(14-7-8-17(5-2)6-3)10-11(18)15-13(20)16-12(10)19/h4-8H2,1-3H3,(H3,15,16,18,19,20) |
InChI Key |
DDLLLQCTTQBSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCN(CC)CC)C1=C(NC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.